molecular formula C22H23ClN4 B1363395 Methylene Violet 3RAX CAS No. 4569-86-2

Methylene Violet 3RAX

Cat. No.: B1363395
CAS No.: 4569-86-2
M. Wt: 378.9 g/mol
InChI Key: MOVNSGGBTSIUGX-UHFFFAOYSA-N
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Description

Methylene Violet 3RAX is an organic cation that belongs to the phenothiazinium dye family. This compound is known for its vibrant color and is commonly used as a histological dye, particularly in biological and medical research .

Biochemical Analysis

Biochemical Properties

3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride plays a significant role in biochemical reactions due to its cationic nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a probe for investigating guest-host interactions in dendrimers, which may have relevance in drug-DNA interactions . The compound’s interaction with biomolecules is primarily based on its ability to bind to negatively charged sites on proteins and nucleic acids, facilitating various biochemical assays and staining procedures.

Cellular Effects

3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride affects various types of cells and cellular processes. It has been shown to influence cell function by acting as a cytotoxicity marker in live cells treated with compounds like cisplatin . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by accumulating in live cells and allowing the measurement of cell viability . Its ability to act as a viability indicator makes it a valuable tool in cytotoxicity assays and other cellular studies.

Molecular Mechanism

The molecular mechanism of 3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride involves its binding interactions with biomolecules. As a phenazinium dye, it can bind to negatively charged sites on proteins and nucleic acids, facilitating its role in staining and diagnostic assays . Additionally, it can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to influence gene expression and cellular metabolism is linked to its interactions with intracellular targets and its role as a redox indicator .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. It has been observed that the compound can maintain its staining properties over extended periods, making it suitable for long-term cytotoxicity assays and other in vitro studies . Its stability may vary depending on the specific experimental conditions and storage practices.

Dosage Effects in Animal Models

The effects of 3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride vary with different dosages in animal models. At lower doses, the compound can be used effectively as a diagnostic tool without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular functions. It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in biochemical reactions and staining procedures . The compound’s effects on metabolic flux and metabolite levels are linked to its interactions with intracellular targets and its role as a redox indicator. Understanding these metabolic pathways is essential for optimizing its use in diagnostic assays and other applications.

Transport and Distribution

The transport and distribution of 3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride within cells and tissues are influenced by its cationic nature. The compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Its distribution within tissues is crucial for its effectiveness in staining and diagnostic assays, as well as its potential therapeutic applications.

Subcellular Localization

3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is essential for its role in staining, diagnostic assays, and potential therapeutic applications. Understanding its subcellular localization can help optimize its use in various biochemical and cellular studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylene Violet 3RAX typically involves the condensation of appropriate aromatic amines with phenothiazine derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the phenazin-5-ium core. The final product is usually obtained as a chloride salt to enhance its solubility in aqueous solutions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and purification systems is common in industrial settings to optimize yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methylene Violet 3RAX undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenazin-5-ium derivatives, which can have different functional groups attached to the phenyl and amino moieties .

Scientific Research Applications

Methylene Violet 3RAX has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylene Violet 3RAX is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and diethylamino groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-N,2-N-diethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4.ClH/c1-3-25(4-2)18-11-13-20-22(15-18)26(17-8-6-5-7-9-17)21-14-16(23)10-12-19(21)24-20;/h5-15,23H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVNSGGBTSIUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4569-86-2
Record name Methylene Violet 3RAX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4569-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylene Violet 3RAX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazinium, 3-amino-7-(diethylamino)-5-phenyl-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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